molecular formula C8H15NO2 B057511 (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one CAS No. 114744-95-5

(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one

Cat. No. B057511
M. Wt: 157.21 g/mol
InChI Key: YLSLYJVXEFAHBV-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one, also known as EIO, is a chiral oxazolidinone derivative that has gained significant attention in the field of organic chemistry due to its potential applications in asymmetric synthesis. In

Mechanism Of Action

The mechanism of action of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one involves the formation of a chiral complex with a metal catalyst. This complex then participates in the asymmetric reaction, leading to the formation of chiral products with high enantioselectivity. The chiral nature of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one makes it an excellent candidate for asymmetric synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. However, studies have shown that (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one does not exhibit any significant toxicity or adverse effects on living organisms. Further studies are required to explore the potential biochemical and physiological effects of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one.

Advantages And Limitations For Lab Experiments

The use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments offers several advantages. It is a chiral compound that can be used as a chiral auxiliary in asymmetric synthesis, leading to the formation of chiral products with high enantioselectivity. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations associated with the use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments. The synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one requires the use of chiral catalysts, which can be expensive. Additionally, the enantioselectivity of the reaction can be affected by various factors, such as temperature and reaction time.

Future Directions

There are several future directions for the research on (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. One potential direction is the exploration of its application in the synthesis of chiral drugs. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one can be used as a building block in the synthesis of chiral ligands for asymmetric catalysis, which can be used in the synthesis of chiral drugs.
Another potential direction is the development of new chiral catalysts for the synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. The use of new chiral catalysts can improve the enantioselectivity of the reaction and reduce the cost of the synthesis.
Conclusion:
In conclusion, (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one is a valuable compound in the field of organic chemistry. Its potential application in the synthesis of chiral drugs makes it a valuable compound in the pharmaceutical industry. The use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments offers several advantages, but there are also limitations associated with its use. Further research is required to explore the potential applications of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one and to develop new chiral catalysts for its synthesis.

Synthesis Methods

The synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one involves the reaction of ethyl isocyanoacetate with (S)-isopropylidene glyceraldehyde in the presence of a chiral catalyst. This reaction leads to the formation of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one with high enantioselectivity. The use of chiral catalysts is crucial in achieving high enantioselectivity in the synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one.

Scientific Research Applications

(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one has found its application in various scientific research fields. It has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one has also been used as a building block in the synthesis of chiral ligands for asymmetric catalysis. Its potential application in the synthesis of chiral drugs makes it a valuable compound in the pharmaceutical industry.

properties

CAS RN

114744-95-5

Product Name

(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4S,5S)-5-ethyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7-/m0/s1

InChI Key

YLSLYJVXEFAHBV-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1[C@@H](NC(=O)O1)C(C)C

SMILES

CCC1C(NC(=O)O1)C(C)C

Canonical SMILES

CCC1C(NC(=O)O1)C(C)C

synonyms

2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-trans)-(9CI)

Origin of Product

United States

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